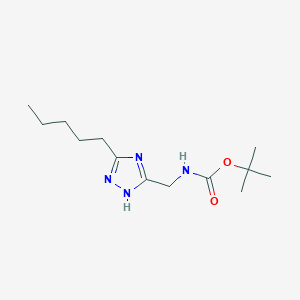
tert-Butyl ((5-pentyl-1H-1,2,4-triazol-3-yl)methyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl ((5-pentyl-1H-1,2,4-triazol-3-yl)methyl)carbamate is a synthetic compound belonging to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. Triazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The specific structure of this compound includes a pentyl group, a tert-butoxycarbonylaminomethyl group, and a triazole ring, making it a unique and potentially valuable compound in various fields of research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((5-pentyl-1H-1,2,4-triazol-3-yl)methyl)carbamate typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound.
Introduction of the Pentyl Group: The pentyl group can be introduced through an alkylation reaction using a suitable alkyl halide, such as pentyl bromide, in the presence of a base like potassium carbonate.
Addition of the tert-Butoxycarbonylaminomethyl Group: The tert-butoxycarbonylaminomethyl group can be added through a nucleophilic substitution reaction using tert-butyl chloroformate and an appropriate amine.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. The use of automated reactors and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl ((5-pentyl-1H-1,2,4-triazol-3-yl)methyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring or the alkyl groups, using reagents like alkyl halides or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Alkyl halides, nucleophiles, and bases like potassium carbonate or sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazole derivatives, while reduction may produce reduced triazole compounds. Substitution reactions can result in various substituted triazole derivatives with different functional groups.
Aplicaciones Científicas De Investigación
tert-Butyl ((5-pentyl-1H-1,2,4-triazol-3-yl)methyl)carbamate has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It may serve as a probe or ligand in biological studies to investigate enzyme interactions, receptor binding, and cellular pathways.
Medicine: The compound’s potential therapeutic properties, such as antimicrobial, anticancer, and anti-inflammatory activities, make it a candidate for drug development.
Industry: It can be utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of tert-Butyl ((5-pentyl-1H-1,2,4-triazol-3-yl)methyl)carbamate involves its interaction with specific molecular targets and pathways. The triazole ring and its substituents can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. For example, the compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact molecular targets and pathways depend on the specific biological context and the compound’s structure-activity relationship.
Comparación Con Compuestos Similares
Similar Compounds
1,2,3-Triazole: Another type of triazole with a different arrangement of nitrogen atoms in the ring.
1,2,4-Triazole Derivatives: Compounds with similar triazole rings but different substituents, such as 3,5-dinitrimino-1,2,4-triazole.
Azoles: A broader class of nitrogen-containing heterocycles, including imidazoles and pyrazoles.
Uniqueness
tert-Butyl ((5-pentyl-1H-1,2,4-triazol-3-yl)methyl)carbamate is unique due to its specific combination of a pentyl group, a tert-butoxycarbonylaminomethyl group, and a triazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications. Its ability to undergo diverse chemical reactions and interact with multiple biological targets further enhances its potential as a versatile compound in scientific research.
Propiedades
Fórmula molecular |
C13H24N4O2 |
|---|---|
Peso molecular |
268.36 g/mol |
Nombre IUPAC |
tert-butyl N-[(3-pentyl-1H-1,2,4-triazol-5-yl)methyl]carbamate |
InChI |
InChI=1S/C13H24N4O2/c1-5-6-7-8-10-15-11(17-16-10)9-14-12(18)19-13(2,3)4/h5-9H2,1-4H3,(H,14,18)(H,15,16,17) |
Clave InChI |
VWZZOYBHPZFANS-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1=NNC(=N1)CNC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


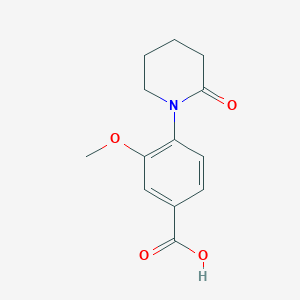
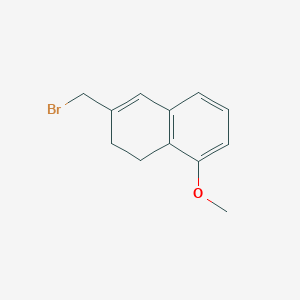
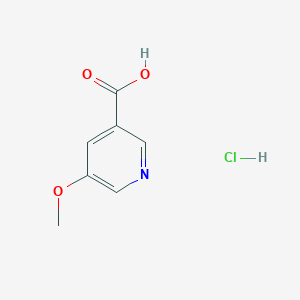
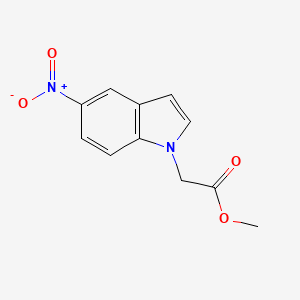
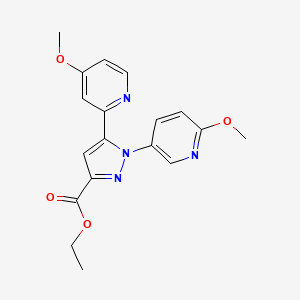
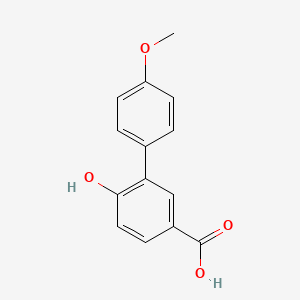
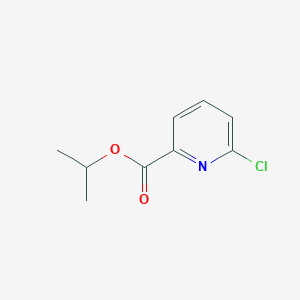
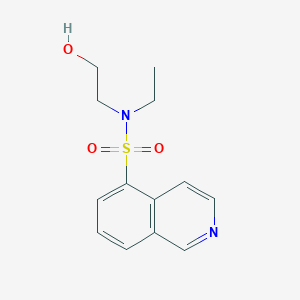
![3-[(Dimethylamino)methyl]-6-iodoimidazo[1,2-a]pyridine](/img/structure/B8315709.png)
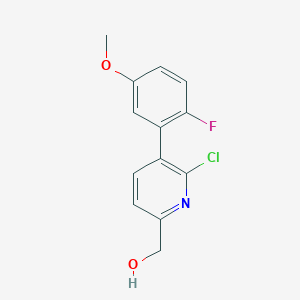
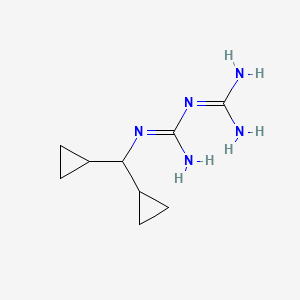
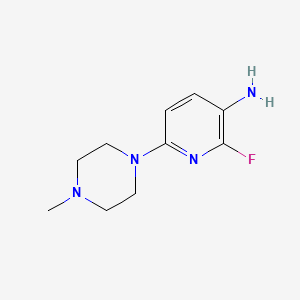
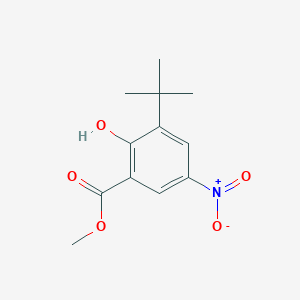
![2-{[9-Oxo-6-(2H-tetrazol-5-yl)-9H-xanthen-2-yl]oxy}ethyl acetate](/img/structure/B8315764.png)
